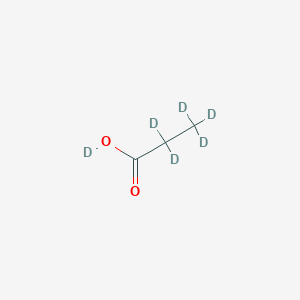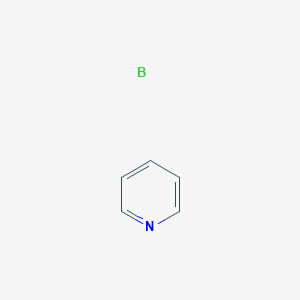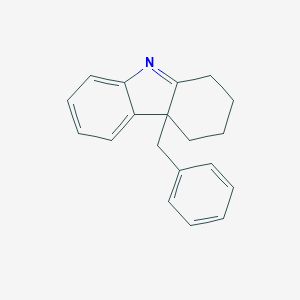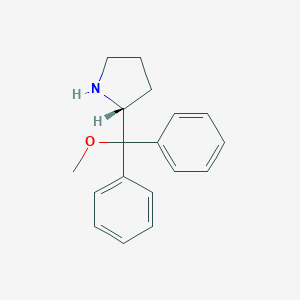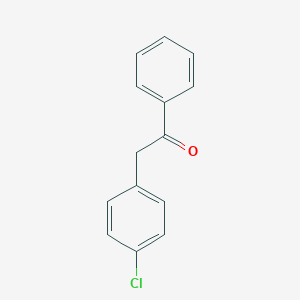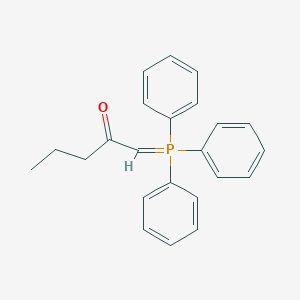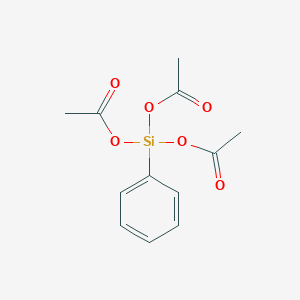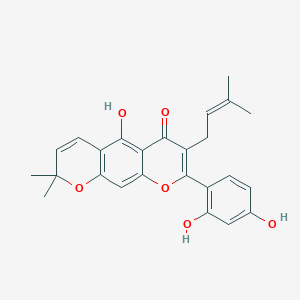
Bis(2-diethylaminoethoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-diethylaminoethoxy)dimethylsilane, commonly known as BDEE, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BDEE is a silane compound that contains two diethylaminoethoxy groups and two methyl groups attached to a silicon atom.
Scientific Research Applications
BDEE has been studied for its potential applications in various scientific fields such as organic synthesis, material science, and biomedical research. In organic synthesis, BDEE has been used as a reagent for the synthesis of various organic compounds. In material science, BDEE has been used as a precursor for the synthesis of silicon-based materials such as silicon oxide and silicon nitride. In biomedical research, BDEE has been studied for its potential applications as a drug delivery system and as a contrast agent for magnetic resonance imaging (MRI).
Mechanism Of Action
The mechanism of action of BDEE is not fully understood. However, it is believed that BDEE interacts with biological membranes and alters their physical properties. This can lead to changes in the permeability and fluidity of the membranes, which can affect the function of membrane-bound proteins and enzymes.
Biochemical and Physiological Effects:
BDEE has been shown to have both biochemical and physiological effects. In vitro studies have shown that BDEE can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that BDEE can affect the cardiovascular system and the central nervous system. BDEE has been shown to decrease blood pressure and heart rate in animal models. It has also been shown to have sedative and anesthetic effects.
Advantages And Limitations For Lab Experiments
BDEE has several advantages for lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized and purified. It can also be easily modified to introduce different functional groups for specific applications. However, BDEE has some limitations as well. It is a relatively expensive compound, which can limit its use in large-scale experiments. It can also be difficult to handle due to its high reactivity and sensitivity to moisture and air.
Future Directions
There are several future directions for research on BDEE. One direction is to further investigate its potential applications in drug delivery and MRI contrast agents. Another direction is to study its interactions with biological membranes and its effects on membrane-bound proteins and enzymes. Additionally, more research is needed to understand the mechanism of action of BDEE and its potential therapeutic applications in cardiovascular and neurological disorders.
Conclusion:
In conclusion, BDEE is a chemical compound that has been widely studied for its potential applications in various scientific fields. It can be easily synthesized and purified, and has several advantages for lab experiments. BDEE has been shown to have both biochemical and physiological effects, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of BDEE in various scientific fields.
Synthesis Methods
BDEE can be synthesized by reacting dimethylchlorosilane with diethylaminoethanol in the presence of a catalyst such as triethylamine. The reaction produces BDEE as the main product, along with some side products. The purity of BDEE can be improved by using different purification techniques such as distillation and column chromatography.
properties
CAS RN |
17048-30-5 |
|---|---|
Product Name |
Bis(2-diethylaminoethoxy)dimethylsilane |
Molecular Formula |
C14H34N2O2Si |
Molecular Weight |
290.52 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy-dimethylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C14H34N2O2Si/c1-7-15(8-2)11-13-17-19(5,6)18-14-12-16(9-3)10-4/h7-14H2,1-6H3 |
InChI Key |
FOZYSMDCOCZNJA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C)(C)OCCN(CC)CC |
Canonical SMILES |
CCN(CC)CCO[Si](C)(C)OCCN(CC)CC |
Other CAS RN |
17048-30-5 |
synonyms |
Bis[2-(diethylamino)ethoxy]dimethylsilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




